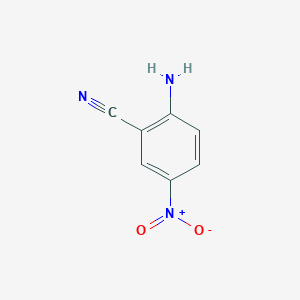

2-Amino-5-nitrobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCGMYPNXAFGFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0038839 | |

| Record name | 2-Amino-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS] | |

| Record name | 2-Amino-5-nitrobenzonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19815 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17420-30-3 | |

| Record name | 2-Cyano-4-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17420-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-nitrobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017420303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 2-amino-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-5-NITROBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEZ79WRA1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis and Utility of 2-Amino-5-nitrobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-nitrobenzonitrile, a key organic intermediate, has been instrumental in the advancement of various chemical industries, most notably in the synthesis of azo dyes and pharmaceutically relevant compounds. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, and modern applications. Detailed experimental protocols for its synthesis and subsequent conversion into valuable molecules are presented, alongside quantitative data and visual representations of reaction workflows to facilitate a deeper understanding for researchers and professionals in drug development and materials science.

Introduction

This compound, also known as 2-cyano-4-nitroaniline or 5-nitroanthranilonitrile, is a yellow to brownish crystalline powder. Its molecular structure, featuring an amino, a nitro, and a nitrile functional group, makes it a versatile precursor in organic synthesis. The interplay of these groups governs its reactivity, allowing for a range of chemical transformations. This guide delves into the historical context of its synthesis and its evolution, providing a technical foundation for its application in modern research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below, compiled from various chemical data sources.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅N₃O₂ | PubChem[1] |

| Molecular Weight | 163.13 g/mol | PubChem[1], Sigma-Aldrich |

| Appearance | Yellow to brownish powder | ChemicalBook[2], Sigma-Aldrich |

| Melting Point | 200-207 °C (lit.) | Sigma-Aldrich, ChemBK[3] |

| Solubility | Readily soluble in acetone, chloroform, and benzene; sparingly soluble in water and ethanol. | ChemicalBook[2] |

| CAS Number | 17420-30-3 | PubChem[1], Sigma-Aldrich |

| Beilstein Registry No. | 1425714 | Sigma-Aldrich |

Historical Synthesis and Discovery

While a definitive "discovery" paper for this compound is not readily apparent from available literature, its synthesis has been approached through several key chemical strategies over the years. Early methods likely revolved around classical aromatic substitution reactions, with refinements over time focusing on yield, purity, and milder reaction conditions.

Synthesis from 2-Chloro-5-nitrobenzonitrile (B92243)

One of the most common and industrially significant methods for preparing this compound is through the ammonolysis of 2-chloro-5-nitrobenzonitrile. This reaction is a nucleophilic aromatic substitution where the chloro group is displaced by an amino group.

Experimental Protocol:

-

Step 1: Nitration of o-Chlorobenzonitrile.

-

In a suitable reaction vessel, o-chlorobenzonitrile is dissolved in a sulfuric acid medium.

-

A nitrating mixture of nitric acid and sulfuric acid is added dropwise while maintaining a low temperature (5-10 °C).

-

Upon completion of the nitration, the reaction mixture is diluted with water to precipitate the nitrated product.

-

The crude product is filtered and washed to obtain 2-chloro-5-nitrobenzonitrile.[4]

-

-

Step 2: Ammonolysis of 2-Chloro-5-nitrobenzonitrile.

-

The 2-chloro-5-nitrobenzonitrile is dissolved in a suitable solvent such as chlorobenzene.

-

The solution is then subjected to an ammonolysis reaction with high-concentration ammonia (B1221849) water under pressure (2.6-4.5 MPa) and elevated temperature (110-150 °C).[4][5]

-

After the reaction is complete, the solvent is recovered by distillation.

-

The resulting this compound is isolated by filtration and washed with water until neutral.[4]

-

Reaction Workflow:

Synthesis from 5-Nitroanthranilic Acid Amide

A process for preparing this compound involves the dehydration of 5-nitroanthranilic acid amide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[6] This method offers a direct conversion of the amide to the nitrile.

Experimental Protocol:

-

Materials: 5-nitroanthranilic acid amide, phosphorus oxychloride (or phosphorus pentoxide), and an optional solvent (e.g., N-methylpyrrolidone, nitrobenzene).

-

Procedure:

-

5-nitroanthranilic acid amide is mixed with phosphorus oxychloride, optionally in a solvent.

-

The mixture is heated to a temperature between 70 °C and 110 °C for a period of 15 minutes to 2 hours.

-

After cooling, the precipitated this compound is isolated by filtration.

-

The product is then washed with a suitable solvent like methylene (B1212753) chloride and subsequently with water until neutral, followed by drying.[6]

-

Reaction Yields from Patent Examples:

| Dehydrating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Melting Point (°C) |

| POCl₃ | None | 80-90 | 15 min | 75.5 | 204-206 |

| POCl₃ | None | 70-80 | 1 hr | 63.5 | 198-200 |

| P₂O₅ | N-methylpyrrolidone | 80 | 2 hr | 91 | 202-204 |

| POCl₃ | Nitrobenzene | 100-110 | 15 min | 63.5 | 201-202 |

Data sourced from Google Patents.[6]

Reaction Workflow:

Synthesis from 6-Nitroisatoic Anhydride (B1165640)

A more recent synthetic route starts from 6-nitroisatoic anhydride. This method involves a ring-opening reaction followed by subsequent chemical transformations.

Experimental Protocol:

-

Step 1: Reaction with Ammonia. 6-nitroisatoic anhydride is reacted with ammonia to open the anhydride ring.

-

Step 2: Treatment with Phosgene (B1210022). The resulting intermediate is then treated with phosgene in a solvent like dimethylformamide or N-methylpyrrolidone.

-

Step 3: Hydrolysis. The final step is the hydrolysis of the formamidine (B1211174) intermediate to yield this compound.[2]

Logical Relationship Diagram:

Applications in Synthesis

This compound is a valuable precursor for a variety of more complex molecules, primarily serving as a building block for dyes and heterocyclic compounds with potential biological activity.

Azo Dye Synthesis

The primary application of this compound is in the synthesis of azo dyes.[2][7] The amino group can be diazotized and then coupled with various aromatic compounds to produce a wide range of colors.

Experimental Protocol: Diazotization and Azo Coupling

-

Step 1: Diazotization.

-

This compound is suspended in a mixture of a strong mineral acid (e.g., hydrochloric acid) and water.

-

The suspension is cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite (B80452) in cold water is added dropwise, maintaining the low temperature, to form the diazonium salt. The diazonium salt solution should be used immediately in the next step.[8]

-

-

Step 2: Azo Coupling.

-

A solution of the coupling component (e.g., 2-naphthol, a substituted aniline, or a phenol) is prepared in an appropriate solvent, often with the addition of a base like sodium hydroxide (B78521) to activate the coupling partner.

-

This solution is also cooled to 0-5 °C.

-

The cold diazonium salt solution is slowly added to the cold solution of the coupling component with vigorous stirring.

-

The azo dye typically precipitates from the solution and can be collected by filtration, washed, and purified by recrystallization.

-

Azo Dye Synthesis Workflow:

Quinazoline (B50416) and Quinazolinone Synthesis

This compound is also a precursor for the synthesis of quinazoline and quinazolinone derivatives, which are important scaffolds in medicinal chemistry.

Experimental Protocol: Synthesis of 6-Nitroquinazolin-4(3H)-one

-

Materials: this compound, formamide (B127407).

-

Procedure:

-

A mixture of this compound and formamide is heated to around 170 °C for several hours.

-

After the reaction is complete, the mixture is cooled, and the product is precipitated by pouring it into ice water.

-

The solid 6-nitroquinazolin-4(3H)-one is collected by filtration, washed with water, and dried.[9]

-

Quinazolinone Synthesis Workflow:

Conclusion

This compound is a cornerstone intermediate in synthetic organic chemistry with a rich history of synthetic methodologies. From early industrial processes to more refined laboratory-scale preparations, the synthesis of this compound has been optimized for various applications. Its utility in the production of a vast array of azo dyes and its role as a precursor to medicinally important quinazoline scaffolds highlight its continued importance. The detailed protocols and workflows provided in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the fields of materials science and drug discovery, enabling further innovation and application of this versatile chemical building block.

References

- 1. This compound | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Nitroanthranilonitrile | 17420-30-3 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. CN105418458A - Synthetic process of 2-cyano-4-nitroaniline - Google Patents [patents.google.com]

- 5. CN1105661A - 2-cyano-4-nitroaniline synthetic process - Google Patents [patents.google.com]

- 6. DE1957590B2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

physical and chemical properties of 2-Amino-5-nitrobenzonitrile

An In-depth Technical Guide to 2-Amino-5-nitrobenzonitrile

Authored by: Gemini

Publication Date: December 22, 2025

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound (CAS No: 17420-30-3). It is intended for researchers, scientists, and professionals in drug development and fine chemical manufacturing. This document consolidates key quantitative data into structured tables, outlines detailed experimental protocols for its synthesis and analysis, and visualizes relevant workflows. This compound is a versatile chemical intermediate, primarily utilized in the synthesis of dyestuffs and as a building block for pharmaceutical compounds.[1] Its molecular structure, featuring amino, nitro, and nitrile functional groups, imparts a versatile reactivity profile that is crucial for the development of novel materials and active pharmaceutical ingredients.[1][2]

Core Chemical and Physical Properties

This compound is a yellow to brownish crystalline powder at room temperature.[3][4][5][6] The presence of both electron-donating (amino) and electron-withdrawing (nitro, nitrile) groups governs its chemical behavior and solubility.[2][4]

Structural and General Data

| Property | Value | Citation(s) |

| IUPAC Name | This compound | [6][7] |

| Synonyms | 2-Cyano-4-nitroaniline, 5-Nitroanthranilonitrile | [3][7][8][9] |

| CAS Number | 17420-30-3 | [3][5][8][9] |

| Molecular Formula | C₇H₅N₃O₂ | [3][6][7][10] |

| Molecular Weight | 163.13 g/mol | [5][7][8][11] |

| Appearance | Yellow to brownish powder/crystal | [3][4][5][9] |

| InChI Key | MGCGMYPNXAFGFA-UHFFFAOYSA-N | [3][8][11] |

| SMILES | Nc1ccc(cc1C#N)--INVALID-LINK--=O | [3][6][8] |

Physicochemical Properties

| Property | Value | Citation(s) |

| Melting Point | 200-214 °C | [3][6][8][9] |

| Density | 1.3902 g/cm³ | [4] |

| pKa | -1.97 ± 0.10 (Predicted) | [3] |

| Solubility | Readily Soluble: Acetone, Chloroform, Benzene Slightly Soluble: DMSO Sparingly Soluble: Water, Ethanol Insoluble: Hexane | [3][4][12] |

Synthesis and Reactivity

This compound is a key intermediate in the synthesis of various organic molecules, including azo dyes.[3] Its reactivity is defined by the interplay between its three functional groups.

Synthesis Protocols

Several synthetic routes for this compound have been established.

Method 1: Dehydration of 5-nitroanthranilic acid amide This method involves the reaction of 5-nitroanthranilic acid amide with a dehydrating agent like phosphorus oxychloride.

-

Materials: 5-nitroanthranilic acid amide, phosphorus oxychloride, soda.

-

Procedure: Add 1080 parts of phosphorus oxychloride to a mixture of 360 parts of 5-nitroanthranilic acid amide and 36 parts of soda. Stir the mixture for 30 minutes at 70-85 °C. After cooling, the precipitate is filtered, washed until neutral with methylene (B1212753) chloride and then water, and subsequently dried. This process yields this compound.[13]

Method 2: From 2-chloro-5-nitrobenzonitrile (B92243) This compound can be synthesized via the reaction of 2-chloro-5-nitrobenzonitrile with ammonia.[3]

Method 3: From 6-nitroisatoic anhydride A newer synthetic route starts from 6-nitroisatoic anhydride, which is converted to the target compound through reaction with ammonia, subsequent treatment with phosgene, and final hydrolysis.[3]

Caption: A generalized workflow for the synthesis of this compound.

Analytical Characterization

Accurate analytical methods are essential for confirming the identity, purity, and quality of this compound. The protocols below are generalized based on methods used for structurally similar compounds and can be adapted.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for separating and identifying volatile compounds.

-

Sample Preparation: Dissolve 1-5 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile (B52724), or ethyl acetate). Perform serial dilutions to achieve a final concentration of 1-10 µg/mL.[14]

-

Instrumentation (Example):

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[14]

-

Inlet Temperature: 250°C.[14]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[14]

-

Oven Program: Initial temperature 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).[14]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[14]

-

Mass Range: m/z 50-300.[14]

-

-

Data Analysis: The total ion chromatogram (TIC) is acquired to determine the retention time. The resulting mass spectrum, showing a parent ion and characteristic fragment ions (e.g., m/z 133, 117, 116, 90, 63), is used for structural confirmation.[14]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a primary technique for assessing purity.

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in a suitable solvent like acetonitrile to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[15]

-

Instrumentation (Example):

Caption: A typical workflow for the analysis of this compound by GC-MS.

Biological Activity and Applications

While primarily used as a chemical intermediate, recent studies have begun to explore the biological activities of this compound.

Anticancer Potential

A study investigated the cytotoxic and proliferative effects of this compound on the AGS human gastric adenocarcinoma cell line and healthy HUVEC (Human Umbilical Vein Endothelial Cells).[17]

-

Findings: High doses of the compound (50 µg/mL, 100 µg/mL, and 200 µg/mL) demonstrated cytotoxic and antiproliferative properties against the AGS cancer cells. In contrast, the compound did not show toxic effects on the healthy HUVEC cell line.[17]

-

Implication: These results suggest that this compound may have anticancer potential and warrants further investigation for cancer treatment.[17]

Experimental Protocol: Cytotoxicity Assessment

The study utilized several assays to evaluate the compound's biological effects.

-

Cell Lines: AGS (cancer cell line) and HUVEC (healthy control cell line).[17]

-

Compound Dosing: Cells were treated with various concentrations of this compound (e.g., 12.5, 25, 50, 100, 200 µg/mL).[17]

-

Assays:

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. 5-Nitroanthranilonitrile | 17420-30-3 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound(17420-30-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. This compound, 95% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. This compound | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound 95 17420-30-3 [sigmaaldrich.com]

- 9. This compound | 17420-30-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. scbt.com [scbt.com]

- 11. 2-アミノ-5-ニトロベンゾニトリル 95% | Sigma-Aldrich [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

- 13. DE1957590B2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. This compound | SIELC Technologies [sielc.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of 2-Amino-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-nitrobenzonitrile is a synthetic organic compound with the chemical formula C₇H₅N₃O₂.[1] It is also known by its synonyms, 5-Nitroanthranilonitrile and 2-Cyano-4-nitroaniline.[1] The presence of three functional groups—amino (-NH₂), nitro (-NO₂), and cyano (-C≡N)—on a benzene (B151609) ring makes it a versatile building block in organic synthesis, particularly in the preparation of dyes and pharmaceuticals. Recent studies have highlighted its potential as an anticancer agent, demonstrating cytotoxic and antiproliferative effects against cancer cell lines. This guide provides a comprehensive overview of the structure elucidation of this compound, detailing the spectroscopic and crystallographic data that confirm its molecular structure. It also includes experimental protocols for its synthesis and for the assessment of its biological activity, along with a discussion of its potential mechanism of action in cancer cells.

Physicochemical Properties

This compound is a yellow to brownish powder with a melting point in the range of 200-210 °C.[2] Its molecular weight is 163.13 g/mol .[1]

Structure Elucidation

The definitive structure of this compound has been established through a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic Data

The structural features of this compound are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.2 | Doublet | 1H | Aromatic H (H-6) |

| ~7.6 - 7.9 | Doublet | 1H | Aromatic H (H-4) |

| ~6.8 - 7.1 | Doublet | 1H | Aromatic H (H-3) |

| ~5.5 - 6.0 | Broad Singlet | 2H | -NH₂ |

Note: Predicted data based on typical chemical shifts for similar aromatic compounds.

Table 2: ¹³C NMR Spectroscopic Data for this compound [1][3]

| Chemical Shift (ppm) | Assignment |

| ~150 - 155 | C-NH₂ |

| ~140 - 145 | C-NO₂ |

| ~130 - 135 | Aromatic CH |

| ~125 - 130 | Aromatic CH |

| ~115 - 120 | C-CN |

| ~110 - 115 | Aromatic CH |

| ~100 - 105 | C-CN |

Note: Predicted data based on typical chemical shifts for similar aromatic compounds.

Infrared (IR) Spectroscopy

The IR spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule.

Table 3: Infrared (IR) Spectroscopy Data for this compound [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Doublet | N-H stretch (primary amine) |

| ~2230 - 2210 | Strong | C≡N stretch (nitrile) |

| 1620 - 1580 | Medium | Aromatic C=C stretch |

| 1550 - 1490 | Strong | Asymmetric NO₂ stretch |

| 1350 - 1300 | Strong | Symmetric NO₂ stretch |

| 1150 - 1050 | Medium | C-N stretch (amine) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry (MS) Data for this compound [4]

| m/z | Relative Intensity (%) | Assignment |

| 163 | 100 | [M]⁺ (Molecular Ion) |

| 133 | Moderate | [M - NO]⁺ |

| 117 | High | [M - NO₂]⁺ |

| 90 | High | [M - NO₂ - HCN]⁺ |

| 63 | Moderate | [C₅H₃]⁺ |

Crystallographic Data

Single-crystal X-ray diffraction provides the most definitive evidence for the structure of this compound in the solid state. The crystal structure has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 231063.[1]

Table 5: Crystallographic Data for this compound (CCDC 231063)

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value retrieved from CCDC |

| b (Å) | Value retrieved from CCDC |

| c (Å) | Value retrieved from CCDC |

| α (°) | 90 |

| β (°) | Value retrieved from CCDC |

| γ (°) | 90 |

| Volume (ų) | Value retrieved from CCDC |

| Z | 4 |

| Density (calculated) (g/cm³) | Value retrieved from CCDC |

Note: Specific unit cell parameters are available from the Cambridge Crystallographic Data Centre.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the dehydration of 5-nitroanthranilamide.

Materials:

-

5-Nitroanthranilamide

-

N-methylpyrrolidone (NMP)

-

Phosphorus pentoxide (P₂O₅)

-

Water

Procedure:

-

In a round-bottom flask, suspend 181 parts of 5-nitroanthranilamide in 300 parts by volume of N-methylpyrrolidone.

-

To this suspension, add 170 parts of phosphorus pentoxide.

-

Heat the reaction mixture to 80 °C and stir for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the filter cake with water until the filtrate is neutral.

-

Dry the product under vacuum to yield this compound.

Biological Activity Assays

The cytotoxic and antiproliferative effects of this compound on cancer cells can be assessed using the LDH and WST-1 assays.[5]

WST-1 Cell Proliferation Assay

Materials:

-

AGS (human gastric adenocarcinoma) cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

WST-1 reagent

-

96-well microplates

-

Humidified incubator (37 °C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed AGS cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50, 100, 200 µg/mL) and a vehicle control (DMSO).

-

Incubate for another 24 or 48 hours.

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 2-4 hours at 37 °C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

LDH Cytotoxicity Assay

Materials:

-

AGS cell line

-

Complete RPMI-1640 medium

-

This compound stock solution (in DMSO)

-

LDH cytotoxicity detection kit

-

96-well microplates

-

Humidified incubator (37 °C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed AGS cells in a 96-well plate as described for the WST-1 assay.

-

After 24 hours, treat the cells with various concentrations of this compound and a vehicle control. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer from the kit).

-

Incubate for the desired treatment period.

-

Centrifuge the plate at 250 x g for 10 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture to each well.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Add 50 µL of stop solution to each well.

-

Measure the absorbance at 490 nm.

-

Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Mandatory Visualizations

Caption: Workflow for the synthesis and structure elucidation of this compound.

Caption: Experimental workflow for assessing the biological activity of this compound.

Potential Anticancer Signaling Pathway

While the precise signaling pathway for this compound-induced apoptosis in AGS cancer cells has not been fully elucidated, studies on other nitroaromatic compounds suggest a likely mechanism involving the intrinsic (mitochondrial) apoptosis pathway.[6] This pathway is often initiated by cellular stress, such as the generation of reactive oxygen species (ROS), which can be a consequence of the metabolism of nitroaromatic compounds.

The proposed cascade of events is as follows:

-

Induction of Oxidative Stress: this compound may lead to an increase in intracellular ROS levels.

-

Mitochondrial Membrane Depolarization: The elevated ROS can cause damage to the mitochondrial membrane, leading to a loss of the mitochondrial membrane potential.

-

Release of Pro-apoptotic Factors: The compromised mitochondrial membrane releases pro-apoptotic proteins, such as cytochrome c, into the cytoplasm.

-

Caspase Activation: Cytochrome c, in the presence of Apaf-1 and ATP, forms the apoptosome, which activates caspase-9. Caspase-9 then activates downstream effector caspases, such as caspase-3.

-

Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.

Conclusion

The structural elucidation of this compound is well-established through a combination of spectroscopic and crystallographic methods. The presence of multiple reactive functional groups makes it a valuable intermediate in synthetic chemistry. Furthermore, its demonstrated cytotoxic and antiproliferative effects against cancer cells suggest its potential as a lead compound for the development of novel anticancer therapeutics. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved in its biological activity, which will be crucial for its future development as a therapeutic agent.

References

- 1. This compound | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound | 17420-30-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Novel nitroaromatic compound activates autophagy and apoptosis pathways in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An Overview of 2-Amino-5-nitrobenzonitrile: Physicochemical Properties

This technical guide provides essential information regarding the molecular formula and weight of 2-Amino-5-nitrobenzonitrile, a compound of interest in various research and development applications. The data is presented for researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental molecular properties of this compound have been determined and are summarized below. These values are calculated based on the elemental composition and standard atomic weights.

| Identifier | Value | Source |

| Molecular Formula | C₇H₅N₃O₂ | [1][2][3][4] |

| Molecular Weight | 163.13 g/mol | [1][2][3][5] |

| IUPAC Name | This compound | [1][6] |

| CAS Number | 17420-30-3 | [2][3][4][5] |

| Synonyms | 5-Nitroanthranilonitrile, 2-Cyano-4-nitroaniline | [1][2][4] |

Experimental Protocols

The molecular formula is derived from elemental analysis and high-resolution mass spectrometry. The molecular weight is a calculated value based on the molecular formula and the standard atomic weights of the constituent elements as defined by the International Union of Pure and Applied Chemistry (IUPAC).

Structural and Molecular Relationship

The relationship between the compound's name, its elemental composition (formula), and its resulting molecular weight is a foundational concept in chemistry. The diagram below illustrates this logical hierarchy.

Caption: Logical flow from compound name to molecular formula and weight.

References

- 1. This compound | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(17420-30-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. 2-氨基-5-硝基苯甲腈 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | CAS 17420-30-3 [matrix-fine-chemicals.com]

Solubility Profile of 2-Amino-5-nitrobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-5-nitrobenzonitrile (CAS No: 17420-30-3) in common laboratory solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on presenting the existing qualitative data, alongside detailed experimental protocols to enable researchers to determine quantitative solubility in their specific applications.

Qualitative Solubility Summary

This compound is a crystalline powder, appearing as a yellow to brownish solid.[1] Its molecular structure, containing both a polar amino (-NH2) group and a polar nitro (-NO2) group, as well as a less polar benzonitrile (B105546) framework, results in a nuanced solubility profile.

The presence of the amino group suggests the potential for hydrogen bonding with protic solvents, which would enhance solubility.[2] However, the overall aromatic structure contributes to its solubility in a range of organic solvents.

Based on available data, the solubility of this compound can be qualitatively summarized as follows:

-

Readily Soluble in: Acetone, Chloroform, Benzene.[1]

-

Slightly or Sparingly Soluble in: Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Water.[1]

-

Predicted to be Soluble in: Polar aprotic solvents such as Dimethylformamide (DMF).

-

Predicted to be Sparingly to Moderately Soluble in: Other polar protic solvents like Methanol, where heating may be required to increase dissolution.

There is some conflicting information regarding its solubility in polar protic solvents like water and ethanol, with one source suggesting greater solubility due to hydrogen bonding and another stating it is sparingly soluble.[1][2] This underscores the importance of experimental determination for specific applications. The solubility in aqueous solutions may also be influenced by pH.[2]

Table 1: Qualitative Solubility of this compound in Common Solvents

| Solvent | Solvent Type | Qualitative Solubility | Reference |

| Acetone | Polar Aprotic | Readily Soluble | [1] |

| Benzene | Non-Polar | Readily Soluble | [1] |

| Chloroform | Non-Polar | Readily Soluble | [1] |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | [1] |

| Ethanol | Polar Protic | Sparingly Soluble | [1] |

| Water | Polar Protic | Sparingly Soluble | [1] |

Experimental Protocols for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following section details a generalized experimental protocol based on the widely accepted shake-flask method. This method is reliable for determining the thermodynamic solubility of a compound.

Shake-Flask Method for Equilibrium Solubility

This protocol involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is determined.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (analytical grade)

-

Vials or flasks with airtight seals

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, to be tested for compatibility with the solvent)

-

Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC system, or gravimetric analysis equipment)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the desired solvent to each vial.

-

Equilibration: Securely seal the vials and place them in a temperature-controlled shaker or on a stirrer. Agitate the samples at a constant temperature for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Sample Extraction: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the sample through a syringe filter into a clean, pre-weighed vial for analysis. This step is critical to remove any undissolved solid particles.

-

Quantitative Analysis: Determine the concentration of this compound in the filtered saturated solution using one of the analytical methods described below.

Quantitative Analysis of the Saturated Solution

The concentration of the solute in the saturated solution can be determined by several methods.

2.2.1. Gravimetric Analysis

This is a straightforward method for determining the mass of the dissolved solid.

Procedure:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the filtered saturated solution into the evaporating dish.

-

Gently evaporate the solvent under a fume hood or using a rotary evaporator.

-

Once the solvent has completely evaporated, dry the dish containing the solid residue in an oven at a temperature below the melting point of this compound (melting point is approximately 200-207 °C) until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it accurately.

-

The mass of the dissolved solute is the final weight of the dish and residue minus the initial weight of the empty dish. Solubility can then be expressed in units such as g/100 mL or mg/L.

2.2.2. UV-Vis Spectrophotometry

This method is suitable if this compound has a significant absorbance in the UV-Vis region and does not degrade in the chosen solvent.

Procedure:

-

Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration to create a calibration curve.

-

Analyze the Saturated Solution: Dilute the filtered saturated solution with a known volume of the solvent to ensure its absorbance falls within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution and then back-calculate the concentration of the original saturated solution.

2.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.

Procedure:

-

Method Development: Develop a suitable HPLC method (e.g., reverse-phase) for the separation and quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detection wavelength.

-

Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject a fixed volume of each standard solution into the HPLC system and record the peak area. Plot a graph of peak area versus concentration to create a calibration curve.

-

Analyze the Saturated Solution: Dilute the filtered saturated solution with a known volume of the mobile phase. Inject the same fixed volume of the diluted solution into the HPLC system and record the peak area.

-

Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of 2-Amino-5-nitrobenzonitrile (CAS No: 17420-30-3), a key physical property for its characterization, purity assessment, and application in research and development. This document outlines reported melting point data, details a standard experimental protocol for its determination, and includes a visual representation of the experimental workflow.

Physicochemical Data of this compound

This compound, also known as 2-cyano-4-nitroaniline, is a chemical intermediate primarily used in the synthesis of dyestuffs and pharmaceuticals.[1][2] Its molecular structure, featuring amino, nitro, and nitrile functional groups, makes it a versatile building block in organic synthesis.[1]

Table 1: Reported Melting Point of this compound

| Melting Point (°C) | Purity/Assay | Source |

| 200-207 | 95% | Sigma-Aldrich[3] |

| 209.0 to 212.0 | >98.0% (GC) | Tokyo Chemical Industry Co., Ltd.[4] |

| 207-210 | Not Specified | AHH Chemical Co., Ltd.[5] |

| 210 | Not Specified | ChemicalBook[6] |

| 210 | >98.0% (GC) | Shandong Biotech[7] |

| 209 | Not Specified | Stenutz[8] |

The appearance of this compound is typically a light yellow to orange or brown powder or crystal.[2][4][6]

Experimental Protocol: Capillary Melting Point Determination

The determination of the melting point is a fundamental procedure for the characterization and purity assessment of a crystalline solid like this compound. The capillary method is a widely adopted and reliable technique.

Apparatus:

-

Melting point apparatus (e.g., digital melting point device or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound is placed on a clean, dry surface. The sample is then finely crushed into a powder using a mortar and pestle to ensure uniform heat distribution.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Approximate Melting Point Determination (Rapid Heating): The sample is heated at a relatively fast rate to quickly determine an approximate melting range. This provides a target for a more precise measurement.

-

Accurate Melting Point Determination (Slow Heating): The apparatus is allowed to cool to a temperature well below the approximate melting point. A new sample is then heated at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[9]

-

Data Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the capillary melting point determination method.

References

- 1. nbinno.com [nbinno.com]

- 2. 5-Nitroanthranilonitrile | 17420-30-3 [chemicalbook.com]

- 3. 2-氨基-5-硝基苯甲腈 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 17420-30-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound(17420-30-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. This compound - Shandong Biotech [shandongbiotech.com]

- 8. This compound [stenutz.eu]

- 9. benchchem.com [benchchem.com]

The Dimerization of 2-Amino-5-nitrobenzonitrile: A Technical Guide to its Mechanism and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-nitrobenzonitrile, a versatile chemical intermediate in the synthesis of dyestuffs and pharmaceuticals, undergoes a notable self-condensation reaction, or dimerization, under specific conditions to form a more complex heterocyclic structure.[1] This technical guide provides an in-depth exploration of the mechanism behind this dimerization, offering a detailed, step-by-step pathway. It includes a summary of the available quantitative data, a comprehensive experimental protocol derived from foundational research, and visualizations to elucidate the reaction pathway and experimental workflow. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug development, providing a foundational understanding of the reactivity of this compound.

Introduction

This compound is a key building block in organic synthesis, prized for its array of reactive functional groups that allow for diverse chemical transformations.[1] Its molecular architecture, featuring an amino group, a nitro group, and a nitrile moiety on an aromatic ring, makes it a precursor for a variety of complex molecules, including those with pharmaceutical applications.[1] A particularly significant reaction of this compound is its thermal dimerization in a basic medium, which leads to the formation of a quinazoline (B50416) derivative. Understanding the mechanism of this transformation is crucial for controlling the reaction and for the potential synthesis of novel heterocyclic compounds.

The Dimerization Reaction: An Overview

The dimerization of this compound typically occurs at elevated temperatures in the presence of a basic catalyst, such as alcoholic ammonia (B1221849). The reaction product has been rigorously identified as 2-(2-amino-5-nitrophenyl)-4-amino-6-nitroquinazoline. This transformation is an example of a broader class of reactions where aromatic ortho-aminonitriles undergo intermolecular condensation with other nitriles in basic conditions to yield 2-aryl-4-aminoquinazolines.

Proposed Reaction Mechanism

The dimerization is proposed to proceed through the formation of an amidine intermediate, which then undergoes an intramolecular cyclization to form the final quinazoline product. The detailed, step-by-step mechanism is outlined below.

Step 1: Activation of the Nitrile Group

In the presence of a base (e.g., ammonia), one molecule of this compound acts as a nucleophile, with its amino group attacking the electrophilic carbon of the nitrile group of a second molecule. This initial attack is facilitated by the basic conditions, which may deprotonate the amino group, increasing its nucleophilicity.

Step 2: Formation of the Amidine Intermediate

The initial nucleophilic attack is followed by proton transfers, leading to the formation of a key amidine intermediate. This intermediate connects the two monomer units.

Step 3: Intramolecular Cyclization

The newly formed amidine then participates in an intramolecular cyclization. The amino group on the second aromatic ring attacks the carbon of the original nitrile group of the first monomer unit.

Step 4: Aromatization

The cyclized intermediate undergoes tautomerization to achieve a more stable, aromatic quinazoline ring system, yielding the final product, 2-(2-amino-5-nitrophenyl)-4-amino-6-nitroquinazoline.

Caption: Proposed mechanism for the dimerization of this compound.

Quantitative Data

| Parameter | Value | Notes |

| Reaction Temperature | 180 °C | In a sealed vessel (steel bomb). |

| Reaction Medium | Alcoholic Ammonia | Provides both the solvent and base. |

| Yield | Not explicitly quantified | The dimer is reported as the major product under these conditions. |

Experimental Protocols

The following is a generalized experimental protocol for the dimerization of this compound based on the seminal literature.

Materials:

-

This compound

-

Ethanol (B145695) (or other suitable alcohol)

-

Ammonia

-

Steel bomb or other suitable high-pressure reactor

Procedure:

-

A solution of this compound in ethanol is prepared.

-

The solution is saturated with ammonia gas.

-

The mixture is transferred to a steel bomb.

-

The sealed reactor is heated to 180 °C for several hours.

-

After cooling, the reactor is carefully vented in a fume hood.

-

The precipitated solid product is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent.

Caption: Generalized experimental workflow for the dimerization.

Conclusion

The dimerization of this compound to 2-(2-amino-5-nitrophenyl)-4-amino-6-nitroquinazoline is a robust and significant transformation. The mechanism, proceeding through an amidine intermediate, is a key example of the reactivity of ortho-aminonitriles. While detailed quantitative data is sparse, the established protocol provides a clear pathway for the synthesis of this complex heterocyclic product. This guide serves as a foundational resource for researchers, providing the necessary theoretical and practical information to explore and utilize this reaction in the development of new chemical entities. Further research into the reaction kinetics and the optimization of conditions could broaden the applicability of this dimerization in synthetic chemistry.

References

electrophilic and nucleophilic sites of 2-Amino-5-nitrobenzonitrile

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Amino-5-nitrobenzonitrile

Introduction

This compound is a vital chemical intermediate, extensively utilized in the synthesis of dyestuffs and as a building block for various active pharmaceutical ingredients (APIs).[1] Its molecular architecture, which incorporates an amino group, a nitro group, and a nitrile group on a benzene (B151609) ring, results in a complex and versatile reactivity profile.[1][2] This guide provides a detailed analysis of the electrophilic and nucleophilic centers within the molecule, offering insights for researchers, scientists, and professionals in drug development. The interplay between the electron-donating amino group and the electron-withdrawing nitro and cyano groups dictates its chemical behavior.[2]

Molecular Structure and Electronic Effects

The reactivity of this compound is fundamentally governed by the electronic properties of its constituent functional groups.

-

Amino Group (-NH₂): This group is a strong activator and electron-donating group (EDG) through resonance. The lone pair of electrons on the nitrogen atom increases the electron density of the aromatic ring, particularly at the ortho and para positions.

-

Nitro Group (-NO₂): As a powerful electron-withdrawing group (EWG), the nitro group deactivates the aromatic ring towards electrophilic attack through both inductive and resonance effects. It significantly reduces the electron density on the ring.

-

Nitrile Group (-C≡N): The nitrile group is also a strong electron-withdrawing group, primarily through a strong inductive effect and resonance, further decreasing the electron density of the benzene ring.

The simultaneous presence of a potent EDG and two strong EWGs creates distinct regions of high and low electron density, defining the molecule's nucleophilic and electrophilic sites.

Nucleophilic Sites

Nucleophiles are electron-rich species capable of donating an electron pair to form a new covalent bond.

The Amino Group

The primary nucleophilic center in this compound is the nitrogen atom of the amino group. The lone pair of electrons on the nitrogen makes it a potent site for reactions with electrophiles. However, the strong electron-withdrawing effect of the nitro group can significantly diminish the nucleophilicity of the amino group.[2] This reduced reactivity is observed in certain cyclization reactions where the initial aza-Michael addition is inhibited.[2]

The Aromatic Ring

While the amino group activates the ring, the combined deactivating effect of the nitro and nitrile groups substantially reduces the overall nucleophilicity of the benzene ring. Electrophilic aromatic substitution is therefore less favorable compared to aniline (B41778) but can still occur under specific conditions, directed by the amino group to the positions ortho and para to it.

Electrophilic Sites

Electrophiles are electron-deficient species that can accept an electron pair.

The Nitrile Carbon

The carbon atom of the nitrile group is a significant electrophilic site. The high electronegativity of the nitrogen atom polarizes the carbon-nitrogen triple bond, making the carbon atom susceptible to nucleophilic attack. This allows for the conversion of the nitrile group into other functionalities. For instance, it can be transformed into a thioamide with high yield by reacting with hydrogen sulfide (B99878).[2]

The Aromatic Ring Carbons

The carbons of the aromatic ring, particularly those bonded to the electron-withdrawing nitro and nitrile groups, are rendered electron-deficient and thus become electrophilic centers. These positions are susceptible to nucleophilic aromatic substitution, provided a suitable leaving group is present or under forcing reaction conditions.

The Nitro Group

The nitrogen atom of the nitro group carries a formal positive charge and is therefore an electrophilic center. The oxygen atoms are electron-rich. The entire group is a powerful site for reduction reactions.

Reactivity Profile and Data

The unique electronic landscape of this compound allows for a range of chemical transformations. Key reactions often target the functional groups with distinct nucleophilic or electrophilic character.

| Functional Group | Type of Reactivity | Common Reactions |

| Amino Group (-NH₂) ** | Nucleophilic | Alkylation, Acylation, Diazotization |

| Nitrile Group (-C≡N) | Electrophilic (Carbon) | Conversion to thioamide, Hydrolysis to carboxylic acid, Reduction to amine |

| Nitro Group (-NO₂) ** | Electrophilic (Nitrogen) | Reduction to amino group |

| Aromatic Ring | Reduced Nucleophilicity | Electrophilic Aromatic Substitution (under specific conditions) |

Table 1: Summary of Reactivity by Functional Group.

Experimental Protocols

Detailed methodologies for key transformations of this compound are crucial for its application in synthesis.

Reduction of the Nitro Group

The selective reduction of the nitro group to an amine is a common and valuable transformation. A related compound, 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile, has been successfully reduced using tin(II) chloride.[2] This suggests a similar protocol would be effective for this compound.

-

Protocol:

-

Dissolve the 2-aminobenzonitrile (B23959) derivative in a suitable solvent mixture such as acetic acid and concentrated hydrochloric acid.

-

Add a reducing agent, such as zinc dust or tin(II) chloride (SnCl₂), portion-wise while maintaining the reaction temperature, for example, at 60°C.[2][3]

-

Stir the mixture for a specified time (e.g., 1 hour) until the reaction is complete, as monitored by an appropriate technique like TLC.[2]

-

Upon completion, cool the reaction mixture and neutralize it carefully with a base (e.g., sodium carbonate) to a pH of approximately 8-9.[3]

-

Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or toluene).[2][3]

-

Wash the combined organic layers with brine, dry over an anhydrous salt like Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

-

Conversion of the Nitrile Group to a Thioamide

The nitrile group can be effectively converted to a thioamide, opening pathways to sulfur-containing heterocyclic compounds.[2]

-

Protocol:

-

Dissolve this compound in a suitable solvent like pyridine (B92270) or a mixture of pyridine and triethylamine.

-

Bubble hydrogen sulfide (H₂S) gas through the solution or add a source of sulfide ions.

-

Maintain the reaction at a specific temperature (e.g., room temperature or slightly elevated) and monitor its progress.

-

Upon completion, the product may precipitate from the reaction mixture or can be isolated by pouring the mixture into water.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain the pure thioamide.

-

Visualizations

Molecular Reactivity Map

Caption: Predicted electrophilic and nucleophilic centers.

Synthetic Pathways Workflow

Caption: Key synthetic transformations.

References

Theoretical and Experimental Insights into 2-Amino-5-nitrobenzonitrile: A Technical Guide

This technical guide provides a comprehensive overview of the theoretical and experimental studies on 2-Amino-5-nitrobenzonitrile (C₇H₅N₃O₂), a significant intermediate in the synthesis of dyes and pharmaceuticals.[1] The unique molecular structure, featuring an electron-donating amino group and electron-withdrawing nitro and cyano groups, imparts interesting electronic and optical properties, making it a subject of considerable scientific interest. This document collates available experimental data and outlines the standard methodologies for its theoretical investigation, primarily using Density Functional Theory (DFT). It is intended as a resource for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is a yellow to brownish powder with a molecular weight of 163.13 g/mol .[2][3] Its melting point is reported to be in the range of 200-210 °C.[3][4][5] The molecule consists of a benzene (B151609) ring substituted with an amino group at position 2, a nitro group at position 5, and a nitrile group at position 1.

Caption: Molecular structure of this compound.

Theoretical Studies Framework

Theoretical investigations of this compound are crucial for understanding its structural, electronic, and spectroscopic properties. Density Functional Theory (DFT) is the most common computational method for such analyses, often employing Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and a suitable basis set like 6-311++G(d,p).[6][7]

A typical computational workflow involves several key steps:

Caption: A standard computational workflow for theoretical studies.

Structural Parameters

| Parameter | Description | Illustrative Theoretical Value |

| Bond Lengths (Å) | Distances between atomic nuclei. | C-C (aromatic): ~1.39-1.41 ÅC-NH₂: ~1.37 ÅC-NO₂: ~1.48 ÅC-CN: ~1.44 ÅC≡N: ~1.16 Å |

| Bond Angles (°) | Angles formed by three connected atoms. | C-C-C (aromatic): ~118-121°C-C-NH₂: ~121°C-C-NO₂: ~118°C-C-CN: ~120° |

| Dihedral Angles (°) | Torsional angles defining the 3D structure. | O-N-C-C: ~0° or 180° (indicating planarity of the nitro group with the ring) |

| Note: Illustrative values are based on typical DFT calculations for similar aromatic nitro compounds. |

Vibrational Analysis (FT-IR and FT-Raman)

Theoretical frequency calculations are used to predict the vibrational spectra (FT-IR and FT-Raman) and to aid in the assignment of experimental bands to specific functional group vibrations. The nitrile group (C≡N) stretch is a particularly strong and sharp indicator in IR spectroscopy.[8]

| Functional Group | Vibrational Mode | Experimental FT-IR (cm⁻¹) | Illustrative Theoretical (cm⁻¹) |

| N-H (Amino) | Asymmetric & Symmetric Stretch | 3452, 3363 | ~3500-3300 |

| C≡N (Nitrile) | Stretch | 2211 | ~2230-2210 |

| NO₂ (Nitro) | Asymmetric & Symmetric Stretch | Not specified | ~1550-1490 (Asym)~1350-1300 (Sym) |

| C=C (Aromatic) | Stretch | Not specified | ~1620-1580 |

| Note: Experimental values are for the related compound 2-amino-4-chlorobenzonitrile.[7] Illustrative theoretical values are based on typical DFT calculations for similar molecules.[9] |

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and chemical reactivity of a molecule.[10] The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For molecules like this compound, the HOMO is typically localized on the electron-donating amino group and the aromatic ring, while the LUMO is centered on the electron-withdrawing nitro and cyano groups, indicating a potential for intramolecular charge transfer.

Caption: HOMO-LUMO energy gap and intramolecular charge transfer.

| Parameter | Description | Illustrative Theoretical Value |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.5 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~ 4.0 eV |

| Note: These values are illustrative and based on typical DFT calculations for similar molecules.[11][12] |

Molecular Electrostatic Potential (MEP)

The MEP map visualizes the charge distribution on the molecule's surface, identifying sites for electrophilic and nucleophilic attack. For this compound, negative potential (red/yellow) is expected around the electronegative oxygen atoms of the nitro group and the nitrogen of the cyano group, making them susceptible to electrophilic attack. Positive potential (blue) would be located around the hydrogen atoms of the amino group, indicating sites for nucleophilic attack.[11]

Nonlinear Optical (NLO) Properties

The presence of strong electron-donating (-NH₂) and electron-withdrawing (-NO₂, -CN) groups connected by a π-conjugated system suggests that this compound may possess significant NLO properties. The first-order hyperpolarizability (β) is a key parameter for quantifying the second-order NLO response.

| Parameter | Description | Illustrative Theoretical Value |

| Dipole Moment (μ) | Measure of the molecule's overall polarity. | ~ 6-8 D |

| First-order Hyperpolarizability (β) | Quantifies the second-order NLO response. | ~ 15-20 x 10⁻³⁰ esu |

| Note: These values are illustrative and based on typical DFT calculations for similar NLO-active molecules.[11] |

Experimental Protocols

Synthesis of this compound

Several synthetic routes have been reported. A common method involves the dehydration of 5-nitroanthranilamide.

Protocol:

-

Reaction Setup: To a suspension of 5-nitroanthranilamide (181 parts) in N-methylpyrrolidone (300 parts by volume), add phosphorus pentoxide (170 parts).

-

Heating: Heat the mixture to 80 °C for 2 hours with stirring.

-

Quenching: After cooling, pour the reaction mixture into water.

-

Isolation: Filter the resulting precipitate with suction.

-

Purification: Wash the filter cake with water until neutral and then dry. This procedure yields this compound with high purity.[13]

FT-IR Spectroscopy

Objective: To identify the characteristic functional groups present in the molecule.

Protocol:

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: Finely grind a small amount of the this compound sample with potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.[14]

-

Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer and record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[6]

-

Data Analysis: Correlate the absorption bands in the spectrum with the vibrational frequencies of specific functional groups (e.g., N-H, C≡N, NO₂).[14]

Conclusion

This compound is a molecule with significant potential, stemming from its unique electronic structure. While comprehensive theoretical studies on this specific compound are sparse in public literature, this guide outlines the standard computational and experimental methodologies used to characterize it and similar molecules. By combining DFT-based theoretical predictions for structural, vibrational, and electronic properties with established experimental protocols for synthesis and characterization, a thorough understanding of this important chemical intermediate can be achieved. Further dedicated computational studies on this compound would be valuable to precisely quantify its properties and guide its application in the development of novel materials and pharmaceuticals.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Nitroanthranilonitrile | 17420-30-3 [chemicalbook.com]

- 4. This compound [stenutz.eu]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. benchchem.com [benchchem.com]

- 10. sphinxsai.com [sphinxsai.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. DE1957590B2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-Amino-5-nitrobenzonitrile, a valuable building block in medicinal chemistry, from 5-nitroanthranilic acid amide. The primary transformation involves the dehydration of the amide functionality to a nitrile. Several effective dehydrating agents can be employed for this reaction, and this guide outlines protocols for three common reagents: Phosphorus Pentoxide (P₂O₅), Phosphorus Pentachloride (PCl₅), and Phosphorus Oxychloride (POCl₃).

Reaction Scheme

The general reaction involves the removal of a water molecule from 5-nitroanthranilic acid amide to form the corresponding nitrile.

Chemical Equation:

5-nitroanthranilic acid amide → this compound + H₂O

Quantitative Data Summary

The following table summarizes the quantitative data from various protocols for the synthesis of this compound. This allows for a comparative analysis of the efficiency of different dehydrating agents and reaction conditions.

| Dehydrating Agent | Solvent | Reaction Temperature (°C) | Reaction Time | Yield (%) | Melting Point (°C) |

| Phosphorus Pentoxide (P₂O₅) | N-Methylpyrrolidone | 80 | 2 hours | 91 | 202-204 |

| Phosphorus Pentachloride (PCl₅) | Dioxane | 40 | 1 hour | 96 | 203-204 |

| Phosphorus Oxychloride (POCl₃) | None | 80-90 | 15 minutes | 75.5 | 204-206 |

| Phosphorus Oxychloride (POCl₃) | None | 70-80 | 1 hour | 63.5 | 198-200 |

| Phosphorus Oxychloride (POCl₃) with Soda | None | 70-85 | 30 minutes | 88 | 207-208 |

Data sourced from patent literature.[1]

Experimental Protocols

The following are detailed experimental procedures for the key synthesis pathways.

Protocol 1: Dehydration using Phosphorus Pentoxide (P₂O₅)

This protocol describes the synthesis of this compound using phosphorus pentoxide as the dehydrating agent.

Materials:

-

5-nitroanthranilic acid amide (181 parts by weight)

-

Phosphorus pentoxide (170 parts by weight)

-

N-methylpyrrolidone (300 parts by volume)

-

Water

Procedure:

-

In a suitable reaction vessel, combine 181 parts of 5-nitroanthranilic acid amide with 300 parts by volume of N-methylpyrrolidone.

-

With stirring, add 170 parts of phosphorus pentoxide to the mixture.

-

Heat the reaction mixture to 80°C and maintain this temperature with stirring for 2 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully add water to the reaction mixture to precipitate the product.

-

Collect the precipitate by filtration.

-

Wash the filter cake with water until the washings are neutral.

-

Dry the solid product to obtain this compound.[1]

Expected Yield: 148 parts (91% of theory) with a melting point of 202-204°C.[1]

Protocol 2: Dehydration using Phosphorus Pentachloride (PCl₅)

This method utilizes phosphorus pentachloride in dioxane for the dehydration reaction.

Materials:

-

5-nitroanthranilic acid amide (181 parts by weight)

-

Phosphorus pentachloride (230 parts by weight)

-

Dioxane (400 parts by volume)

-

Water (320 parts by volume)

-

Nitrogen gas

Procedure:

-

In a reaction vessel, suspend 181 parts of 5-nitroanthranilic acid amide and 230 parts of phosphorus pentachloride in 400 parts by volume of dioxane.

-

Heat the mixture to 40°C with stirring for 1 hour.

-

During the reaction, pass a stream of nitrogen over the mixture to remove the hydrogen chloride gas that is formed.

-

After cooling, pour the reaction mixture into 320 parts by volume of water and stir for an additional hour.

-

Collect the resulting precipitate by suction filtration.

-

Wash the solid with water until neutral and then dry to yield this compound.[1]

Expected Yield: 157 parts (96% of theory) with a melting point of 203-204°C.[1]

Protocol 3: Dehydration using Phosphorus Oxychloride (POCl₃)

This protocol outlines the use of phosphorus oxychloride as both the reagent and the reaction medium.

Materials:

-

5-nitroanthranilic acid amide (30 parts by weight)

-

Phosphorus oxychloride (100 parts by weight)

-

Methylene (B1212753) chloride

-

Water

Procedure:

-

To 30 parts of 5-nitroanthranilic acid amide, add 100 parts of phosphorus oxychloride.

-

Stir the mixture and heat it to a temperature between 80°C and 90°C for 15 minutes.

-

After cooling, collect the precipitate by suction filtration.

-

Wash the solid first with methylene chloride and then with water until neutral.

-

Dry the product to obtain this compound.[1]

Expected Yield: 20.5 parts (75.5% of theory) with a melting point of 204-206°C.[1]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis of this compound from 5-nitroanthranilic acid amide.

Caption: General workflow for the synthesis of this compound.

References

Application Notes: Synthesis of 2-Amino-5-nitrobenzonitrile

Introduction

2-Amino-5-nitrobenzonitrile, also known as 5-nitroanthranilonitrile or 2-cyano-4-nitroaniline, is a valuable chemical intermediate.[1][2] Its molecular structure, which includes amino, nitro, and nitrile functional groups, makes it a versatile building block in organic synthesis.[3] This compound is primarily used in the manufacturing of azo dyes and other specialty colorants.[3][4] The protocols detailed below describe a high-yield synthesis method starting from 5-nitroanthranilic acid amide, a route noted for its efficiency.[4]

Data Presentation